Cas no 1823755-17-4 (Thiomorpholine, 3-(1-ethyl-1H-pyrazol-4-yl)-, 1,1-dioxide)

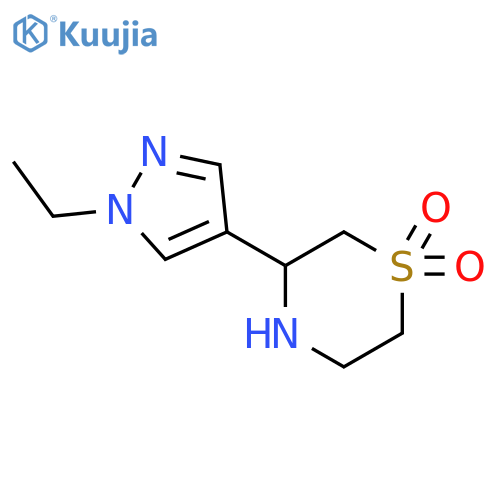

1823755-17-4 structure

商品名:Thiomorpholine, 3-(1-ethyl-1H-pyrazol-4-yl)-, 1,1-dioxide

Thiomorpholine, 3-(1-ethyl-1H-pyrazol-4-yl)-, 1,1-dioxide 化学的及び物理的性質

名前と識別子

-

- Thiomorpholine, 3-(1-ethyl-1H-pyrazol-4-yl)-, 1,1-dioxide

-

- インチ: 1S/C9H15N3O2S/c1-2-12-6-8(5-11-12)9-7-15(13,14)4-3-10-9/h5-6,9-10H,2-4,7H2,1H3

- InChIKey: YAQKHIPQBSJHGZ-UHFFFAOYSA-N

- ほほえんだ: N1CCS(=O)(=O)CC1C1=CN(CC)N=C1

Thiomorpholine, 3-(1-ethyl-1H-pyrazol-4-yl)-, 1,1-dioxide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-158770-0.25g |

3-(1-ethyl-1H-pyrazol-4-yl)-1lambda6-thiomorpholine-1,1-dione |

1823755-17-4 | 95% | 0.25g |

$481.0 | 2023-11-13 | |

| Enamine | EN300-158770-5.0g |

3-(1-ethyl-1H-pyrazol-4-yl)-1lambda6-thiomorpholine-1,1-dione |

1823755-17-4 | 95% | 5g |

$2816.0 | 2023-06-04 | |

| Enamine | EN300-158770-0.5g |

3-(1-ethyl-1H-pyrazol-4-yl)-1lambda6-thiomorpholine-1,1-dione |

1823755-17-4 | 95% | 0.5g |

$758.0 | 2023-11-13 | |

| Enamine | EN300-158770-2.5g |

3-(1-ethyl-1H-pyrazol-4-yl)-1lambda6-thiomorpholine-1,1-dione |

1823755-17-4 | 95% | 2.5g |

$1903.0 | 2023-11-13 | |

| Enamine | EN300-158770-5g |

3-(1-ethyl-1H-pyrazol-4-yl)-1lambda6-thiomorpholine-1,1-dione |

1823755-17-4 | 95% | 5g |

$2816.0 | 2023-11-13 | |

| Enamine | EN300-158770-5000mg |

3-(1-ethyl-1H-pyrazol-4-yl)-1lambda6-thiomorpholine-1,1-dione |

1823755-17-4 | 95.0% | 5000mg |

$2816.0 | 2023-09-24 | |

| 1PlusChem | 1P028M7X-1g |

3-(1-ethyl-1H-pyrazol-4-yl)-1lambda6-thiomorpholine-1,1-dione |

1823755-17-4 | 95% | 1g |

$1262.00 | 2024-06-18 | |

| 1PlusChem | 1P028M7X-500mg |

3-(1-ethyl-1H-pyrazol-4-yl)-1lambda6-thiomorpholine-1,1-dione |

1823755-17-4 | 95% | 500mg |

$999.00 | 2024-06-18 | |

| Enamine | EN300-158770-500mg |

3-(1-ethyl-1H-pyrazol-4-yl)-1lambda6-thiomorpholine-1,1-dione |

1823755-17-4 | 95.0% | 500mg |

$758.0 | 2023-09-24 | |

| Enamine | EN300-158770-1g |

3-(1-ethyl-1H-pyrazol-4-yl)-1lambda6-thiomorpholine-1,1-dione |

1823755-17-4 | 95% | 1g |

$971.0 | 2023-11-13 |

Thiomorpholine, 3-(1-ethyl-1H-pyrazol-4-yl)-, 1,1-dioxide 関連文献

-

1. Tri-wavelength broadband antireflective coating built from refractive index controlled MgF2 filmsRuimin Ding,Yao Xu J. Mater. Chem. C, 2015,3, 3219-3224

-

Arun Kumar Yadav,Anita,Sunil Kumar,Anjali Panchwanee,V. Raghavendra Reddy,Sajal Biring RSC Adv., 2017,7, 39434-39442

-

Yue Liu,Qian Zhao,Xiaohong Wang,Shiwu Li RSC Adv., 2013,3, 13748-13755

-

C. J. Mable,L. A. Fielding,M. J. Derry,O. O. Mykhaylyk,P. Chambon,S. P. Armes Chem. Sci., 2018,9, 1454-1463

1823755-17-4 (Thiomorpholine, 3-(1-ethyl-1H-pyrazol-4-yl)-, 1,1-dioxide) 関連製品

- 847818-77-3(1-isopentyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole)

- 1361792-69-9(6-(Bromomethyl)-4-methyl-3-(trifluoromethoxy)pyridine-2-acetonitrile)

- 1040637-77-1(N-{[5-(2-fluorophenyl)-1,2-oxazol-3-yl]methyl}-2-(2-methylphenoxy)acetamide)

- 1171210-43-7(N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-N-(4-ethoxy-1,3-benzothiazol-2-yl)cyclopropanecarboxamide)

- 1175744-50-9(1H-Indol-6-amine, 2-(4-chlorophenyl)-4-(propylsulfonyl)-)

- 2680537-74-8(1-Bromo-3,3,4,4-tetrafluoropentane)

- 897482-05-2(2-(4-cyclopropanecarbonylpiperazin-1-yl)-4,6-difluoro-1,3-benzothiazole)

- 2172457-51-9(3-3-ethoxy-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N-methylbutanamido-2-methylpropanoic acid)

- 23985-53-7(3-hydroxy-2,3-dimethylbutanoic acid)

- 2639425-58-2(3-Methyl-5-(trifluoromethyl)thiophen-2-amine)

推奨される供給者

Taian Jiayue Biochemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

pengshengyue

ゴールドメンバー

中国のサプライヤー

大量

Nantong Boya Environmental Protection Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬